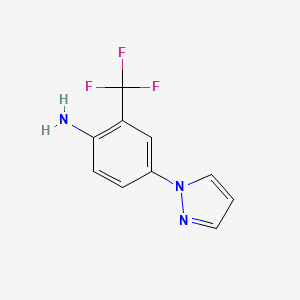

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrazol-1-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRULHPJPZUKSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyltriphenylphosphonium Bromide (CAS 1530-32-1): Properties, Synthesis, and Procurement

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Initial searches for CAS number 263158-32-1 did not yield any specific results, suggesting a potential error in the identifier. However, the search queries consistently resolved to Ethyltriphenylphosphonium bromide (CAS 1530-32-1), a structurally significant and commercially available organophosphorus compound. This guide, therefore, provides a comprehensive technical overview of Ethyltriphenylphosphonium bromide, assuming it to be the compound of interest. This document delineates its chemical and physical properties, delves into its primary applications in organic synthesis—most notably the Wittig reaction and phase transfer catalysis—and furnishes a list of credible suppliers. The content herein is curated to provide actionable insights for laboratory and developmental applications.

Core Compound Identification and Physicochemical Properties

Ethyltriphenylphosphonium bromide is a quaternary phosphonium salt that presents as a white to off-white crystalline powder.[1][2][3] It is a cornerstone reagent in synthetic organic chemistry, valued for its role in the formation of carbon-carbon double bonds.[4]

Table 1: Physicochemical Data of Ethyltriphenylphosphonium Bromide

| Property | Value |

| CAS Number | 1530-32-1 |

| Molecular Formula | C₂₀H₂₀BrP |

| Molecular Weight | 371.25 g/mol [1] |

| Appearance | White to off-white crystalline powder[1][2][3] |

| Melting Point | 203-209 °C[1] |

| Solubility | Soluble in methanol and water; sparingly soluble in polar organic solvents.[1][4] |

| Purity (Assay) | Typically ≥99% by titration[1] |

| Hygroscopicity | Hygroscopic[4][5] |

| SMILES | CC(c1ccccc1)c1ccccc1.[Br-] |

| InChI Key | JHYNXXDQQHTCHJ-UHFFFAOYSA-M |

Synthetic Utility and Mechanistic Pathways

The utility of Ethyltriphenylphosphonium bromide in a research and development setting is primarily centered on its function as a precursor to a phosphorus ylide for the Wittig reaction and its application as a phase transfer catalyst.

The Wittig Reaction: A Paradigm of Olefination

The Wittig reaction stands as a seminal transformation in organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[6][7] Ethyltriphenylphosphonium bromide is the starting material for the generation of the requisite phosphorus ylide.

2.1.1 Mechanistic Considerations

The reaction proceeds via a well-elucidated pathway. The initial step involves the deprotonation of the phosphonium salt with a strong base to form the ylide. This nucleophilic ylide then attacks the carbonyl carbon of an aldehyde or ketone. The resultant betaine intermediate undergoes cyclization to form a transient four-membered oxaphosphetane ring, which subsequently collapses to yield the alkene and triphenylphosphine oxide. The thermodynamic driving force for this final step is the formation of the highly stable phosphorus-oxygen double bond.

2.1.2 Experimental Workflow

Caption: A generalized experimental workflow for the Wittig reaction.

Phase Transfer Catalysis

Ethyltriphenylphosphonium bromide also serves as an efficient phase transfer catalyst (PTC).[1][2][4] In this capacity, it facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic layer. The lipophilic nature of the triphenylphosphine moiety allows the cation to traverse the phase boundary, transporting an anionic reactant from the aqueous phase into the organic phase where the reaction ensues. This application is particularly valuable in the synthesis of APIs and their intermediates, as well as in the production of epoxy resins and powder coatings.[1][3]

Applications in Drug Discovery and Development

The synthetic versatility of Ethyltriphenylphosphonium bromide has led to its use in the synthesis of a variety of complex molecules, including those with pharmaceutical relevance. Notable applications include:

-

The synthesis of D-amino acids from L-cysteine-derived thiazolidines.[2]

-

The total synthesis of natural products such as Leiodolide A.[2]

-

The preparation of cycloalkanoindolines through diastereoselective intramolecular reactions.[2]

-

Its use in Mizoroki-Heck cyclization and cascading Tsuji-Trost cyclization reactions.[2]

Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage of Ethyltriphenylphosphonium bromide are paramount. It is classified as a hazardous substance, being toxic if swallowed and causing skin and serious eye irritation.[8][9] It is also toxic to aquatic life with long-lasting effects.[8][9]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation.[9][10]

-

Storage: Store in a cool, dry place in a tightly sealed container.[5][10] The compound is hygroscopic.[4][5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.[9][10][11]

Procurement and Supplier Information

Ethyltriphenylphosphonium bromide is readily available from a number of reputable chemical suppliers. When procuring this reagent, it is advisable to request a certificate of analysis to ensure the purity meets the specifications required for your application.

Table 2: Selected Suppliers of Ethyltriphenylphosphonium Bromide

| Supplier | Website |

| MilliporeSigma (formerly Sigma-Aldrich) | |

| TCI Chemicals | |

| Alfa Aesar | [Link] |

| Santa Cruz Biotechnology | [12] |

| PapChem International LLC | [Link][1] |

| ChemicalBook | [2] |

| The Chemical Company | [Link][3] |

| Vesta Chemicals | [Link][11] |

| Aure Chemical | [Link][13] |

| Mahadev Pharmaceuticals | [Link][14] |

| Yogi Enterprise | [Link][15] |

| Multichem Exports | [Link][4] |

References

-

PapChem International LLC. ETPB: Ethyl triphenyl phosphonium Bromide. [Link]

-

The Chemical Company. Ethyl Triphenyl Phosphonium Bromide (ETPB). [Link]

-

Cole-Parmer. Material Safety Data Sheet - (Ethyl)triphenylphosphonium bromide, 99+%. [Link]

-

Mahadev Pharmaceuticals. Ethyltriphenylphosphonium Bromide (ETPBr). [Link]

-

Aure Chemical. Ethyltriphenylphosphonium Bromide | CAS 1530-32-1. [Link]

-

LookChem. Cas 1530-32-1,Ethyltriphenylphosphonium bromide. [Link]

-

Multichem Exports. Ethyl triphenyl phosphonium bromide International Distributor. [Link]

-

Vesta Chemicals. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB. [Link]

-

Yogi Enterprise. Ethyl triphenyl phosphonium Bromide. [Link]

-

Ethyltriphenylphosphonium Bromide: A Key Reagent in Organic Synthesis. [Link]

-

Wikipedia. Wittig reaction. [Link]

Sources

- 1. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

- 2. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]

- 3. thechemco.com [thechemco.com]

- 4. Ethyl triphenyl phosphonium bromide Exporter | Ethyl triphenyl phosphonium bromide Exporting Company | Ethyl triphenyl phosphonium bromide International Distributor [multichemexports.com]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]

- 12. Ethyltriphenylphosphonium bromide | CAS 1530-32-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. Ethyltriphenylphosphonium Bromide | CAS 1530-32-1 | Aure Chemical [aurechem.com]

- 14. mahadevpharmaceuticals.com [mahadevpharmaceuticals.com]

- 15. Ethyl triphenyl phosphonium Bromide - Yogi Enterprises [yogienterprise.com]

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline structure and molecular weight

This guide details the structural characteristics, synthetic pathways, and applications of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline , a specialized fluorinated building block used in the development of kinase inhibitors and agrochemicals.

Chemical Identity & Structural Analysis

This compound is a polyfunctionalized aromatic amine featuring a trifluoromethyl group ortho to the aniline nitrogen and a pyrazole ring attached via its nitrogen atom at the para position. This specific substitution pattern is critical for modulating lipophilicity and metabolic stability in drug candidates.

Core Identifiers

| Property | Detail |

| IUPAC Name | 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline |

| Molecular Formula | C₁₀H₈F₃N₃ |

| Molecular Weight | 227.19 g/mol |

| SMILES | NC1=CC=C(N2N=CC=C2)C=C1C(F)(F)F |

| InChIKey | HRULHPJPZUKSLZ-UHFFFAOYSA-N (Predicted) |

| Structure Class | Trifluoromethylated N-arylaniline / N-arylpyrazole |

Structural Visualization

The molecule consists of a central benzene ring. Position 1 holds the primary amine (-NH₂). Position 2 is occupied by the electron-withdrawing trifluoromethyl group (-CF₃), which reduces the basicity of the aniline nitrogen. Position 4 features the 1H-pyrazol-1-yl moiety, a bioisostere for phenyl or heteroaryl rings, often used to improve solubility and hydrogen bonding potential.

Physicochemical Properties

The presence of the -CF₃ group significantly alters the electronic and physical profile compared to the non-fluorinated analog.

| Parameter | Value (Predicted) | Significance in Drug Design |

| LogP (Octanol/Water) | ~2.5 - 2.8 | Moderate lipophilicity; suitable for oral bioavailability. |

| Topological PSA | ~43 Ų | Good membrane permeability (Rule of 5 compliant). |

| pKa (Aniline NH₂) | ~2.5 - 3.0 | The -CF₃ group (electron-withdrawing) drastically lowers the pKa compared to aniline (4.6), making the amine less nucleophilic. |

| H-Bond Donors | 1 (NH₂) | Key for hinge binding in kinase active sites. |

| H-Bond Acceptors | 3 (N of pyrazole, F atoms) | Pyrazole N2 is a weak acceptor; F atoms act as weak acceptors. |

Synthetic Methodology

The synthesis of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is typically achieved through a convergent route involving Nucleophilic Aromatic Substitution (SₙAr) followed by nitro reduction.

Retrosynthetic Analysis

The most robust pathway disconnects the C-N bond between the pyrazole and the benzene ring, or the reduction of the nitro precursor.

Detailed Protocol

Step 1: SₙAr Coupling

-

Reagents: 4-Fluoro-2-(trifluoromethyl)nitrobenzene (1.0 eq), Pyrazole (1.1 eq), Potassium Carbonate (2.0 eq).

-

Solvent: DMF or DMSO (anhydrous).

-

Conditions: Heat at 80–100°C for 4–6 hours. The electron-withdrawing nitro and trifluoromethyl groups activate the fluorine for displacement.

-

Workup: Pour into ice water. The intermediate 1-(4-nitro-3-(trifluoromethyl)phenyl)-1H-pyrazole typically precipitates as a solid. Filter and wash with water.

Step 2: Nitro Reduction

-

Method A (Catalytic Hydrogenation): Dissolve intermediate in MeOH/EtOH. Add 10% Pd/C (5-10 wt%). Stir under H₂ atmosphere (balloon or 1-3 bar) at RT for 2–12 hours.

-

Method B (Chemical Reduction): Iron powder (5 eq) and Ammonium Chloride (5 eq) in EtOH/Water (4:1) at reflux.[1] This method is preferred if the pyrazole ring is sensitive to hydrogenolysis (though 1-arylpyrazoles are generally stable).

-

Purification: Filter through Celite. Concentrate filtrate. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Ethyl Acetate/Hexanes).

Reactivity & Functionalization

The target aniline is a versatile intermediate. The reduced nucleophilicity of the amine (due to the ortho-CF₃) requires specific conditions for further derivatization.

Key Transformations

-

Urea/Thiourea Formation:

-

Reacts with isocyanates or isothiocyanates to form diarylureas (common in kinase inhibitors like Sorafenib analogs).

-

Note: Higher temperatures or catalysts (e.g., DMAP) may be needed compared to non-fluorinated anilines.

-

-

Amide Coupling:

-

Coupling with carboxylic acids requires potent coupling agents (HATU, T3P) or conversion of the acid to an acid chloride.

-

-

Sandmeyer Reaction:

-

The amine can be diazotized and converted to a halide (Cl, Br, I) or a nitrile, allowing the pyrazole-CF3-phenyl core to be used as an electrophile in cross-couplings.

-

Applications in Drug Discovery

This scaffold is highly relevant in the design of Type II kinase inhibitors.

-

Pharmacophore Role: The pyrazole ring often occupies the solvent-exposed region or a specific hydrophobic pocket, while the aniline NH forms hydrogen bonds with the kinase hinge region (typically Glu or Asp residues).

-

Trifluoromethyl Effect: The -CF₃ group at the 2-position forces the aniline ring to twist relative to the attached urea/amide, often locking the conformation into a bioactive state (e.g., binding to the DFG-out conformation of kinases like B-Raf or VEGFR).

Safety & Handling

-

Signal Word: Warning.

-

Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

References

-

Synthesis of 1-Arylpyrazoles

- Title: Nucleophilic Aromatic Substitution of Fluoronitrobenzenes with Pyrazoles.

- Context: General procedure for SnAr coupling of pyrazoles to electron-deficient aryl fluorides.

-

Source: Morgan, J. et al. J. Org. Chem.2008 , 73, 11, 4279–4282. Link

-

Kinase Inhibitor SAR

- Title: Discovery of Sorafenib: A Multikinase Inhibitor.

- Context: Discusses the role of trifluoromethyl anilines and urea linkages in kinase binding.

-

Source: Wilhelm, S. et al. Nature Reviews Drug Discovery2006 , 5, 835–844. Link

-

PubChem Compound Summary

Sources

- 1. mdpi.com [mdpi.com]

- 2. 7-(Iodomethyl)-3a-isopropenyl-6,7-dimethyloctahydro-1H-indene | C15H25I | CID 573073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Q7Zpv67R5P | C31H33F2N7O6S | CID 171390155 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, aniline derivatives featuring pyrazole and trifluoromethyl moieties are of significant interest due to their prevalence in pharmacologically active molecules. The compound 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline represents a key structural motif, combining the hydrogen-bonding capabilities of the aniline and pyrazole groups with the metabolic stability and altered electronic properties conferred by the trifluoromethyl group.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from close structural analogs and first principles to build a predictive but robust characterization profile. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical data essential for confirming the structure, purity, and identity of this compound. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectral data.

Molecular Structure and Spectroscopic Implications

To logically deconstruct the spectroscopic data, we must first consider the constituent parts of the molecule. The structure can be divided into three key regions, each with a distinct influence on the overall spectroscopic profile:

-

The 2-(Trifluoromethyl)aniline Core: This 1,2,4-trisubstituted benzene ring is the central scaffold. The electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amino (-NH2) group create a complex electronic environment that dictates the chemical shifts of the aromatic protons and carbons.

-

The 1H-Pyrazol-1-yl Substituent: This five-membered aromatic heterocycle is attached to the aniline ring via a nitrogen atom. Its protons and carbons will have characteristic signals in the NMR spectra, and its ring vibrations will be observable in the IR spectrum.

-

The Trifluoromethyl (-CF3) Group: This group is a powerful spectroscopic marker. Its fluorine atoms induce characteristic splitting patterns in ¹³C NMR and produce very strong, distinct absorption bands in the IR spectrum.

The interplay of these components will be elucidated in the following sections.

Caption: Predicted major fragmentation pathways for 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline in EI-MS.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z | Proposed Fragment | Notes |

| 227 | [C₁₀H₈F₃N₃]⁺˙ | Molecular Ion (M+•) |

| 226 | [C₁₀H₇F₃N₃]⁺ | Loss of H• from -NH₂ |

| 200 | [C₉H₇F₃N]⁺˙ | Loss of HCN from pyrazole ring |

| 199 | [C₁₀H₈F₃N]⁺˙ | Loss of N₂ from pyrazole ring |

| 158 | [C₉H₈N₃]⁺ | Loss of •CF₃ radical |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to ensure detection of the molecular ion and key fragments.

-

Acquire the spectrum, averaging multiple scans to improve signal quality.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it to the predicted pathways to confirm the structure.

-

If high-resolution MS is available, determine the exact mass to confirm the elemental composition.

-

Conclusion

The structural confirmation of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline relies on a synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR will confirm the precise arrangement of atoms and the connectivity of the pyrazole and trifluoromethylaniline fragments. FT-IR spectroscopy will verify the presence of key functional groups, especially the N-H bonds of the aniline and the highly characteristic C-F bonds. Finally, mass spectrometry will confirm the molecular weight and provide structural information through predictable fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this important chemical entity, ensuring its suitability for further application in research and development.

References

-

SlideServe. (2019). Fragmentation of Amines in EI-MS. [Link]

-

ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and...[Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Canadian Science Publishing. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (2025). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies...[Link]

-

ACS Publications. (n.d.). Electron ionization induced fragmentation of macrocyclic amines...[Link]

-

MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

-

Chemistry LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

JETIR.org. (n.d.). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. [Link]

-

PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general. [Link]

-

RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI...[Link]

-

Semantic Scholar. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines...[Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR data...[Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands...[Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles...[Link]

-

ResearchGate. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

-

University of Cambridge. (n.d.). Chemical shifts. [Link]

-

ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands...[Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones...[Link]

-

ResearchGate. (2026). Synthesis, Spectroscopic Characterization, and DFT Study...[Link]

-

PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation...[Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

PubMed. (n.d.). Molecular structure, vibrational spectral studies of pyrazole...[Link]

-

University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides...[Link]

-

Princeton Collaborative Low Temperature Plasma Research Facility. (n.d.). Fourier Transform Infrared Spectrometry. [Link]

-

Infrared Spectra. (n.d.). Free Download. IR Spectra Library. [Link]

-

Canadian Science Publishing. (2025). The infrared spectra of trifluoromethanesulphonic acid...[Link]

The Pyrazole Pharmacophore: From Privileged Scaffold to Precision Medicine

Topic: Potential Applications of Pyrazole-Containing Compounds in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged structure" in modern medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics—ranging from the blockbuster anti-inflammatory Celecoxib to the precision oncology agent Ruxolitinib —stems from its unique physicochemical versatility. Unlike its isomer imidazole, pyrazole offers a distinct hydrogen-bonding profile, tunable acidity/basicity (

This guide analyzes the structural utility of pyrazoles in modulating kinase activity and G-protein-coupled receptors (GPCRs), details the causality behind their binding efficacy, and provides a robust, self-validating protocol for overcoming the historic challenge of regioselective synthesis.

The Structural Argument: Why Pyrazole?

Physicochemical Properties & Tautomerism

The pyrazole core exists in annular tautomerism in its

-

Hinge Binding in Kinases: In many kinase inhibitors, the pyrazole mimics the adenine ring of ATP. The

nitrogen often acts as an HBA to the backbone NH of the kinase hinge region, while the -

Bioisosterism: Pyrazoles frequently serve as bioisosteres for phenols, amides, and pyridines, improving metabolic stability by reducing susceptibility to oxidative metabolism compared to electron-rich phenyl rings.

Data Summary: FDA-Approved Pyrazole Therapeutics

The following table highlights how the pyrazole scaffold is deployed across different therapeutic modalities.

| Drug Name | Target | Indication | Structural Role of Pyrazole |

| Celecoxib | COX-2 | Inflammation / Pain | Rigid scaffold orienting sulfonamide and phenyl rings to fit the COX-2 secondary pocket. |

| Ruxolitinib | JAK1/JAK2 | Myelofibrosis | Hinge binder; mimics ATP adenine to form H-bonds with the kinase backbone. |

| Crizotinib | ALK / ROS1 | NSCLC | Core scaffold facilitating binding in the ATP-binding pocket. |

| Axinitib | VEGFR | Renal Cell Carcinoma | Indazole (fused pyrazole) acts as the hinge binder. |

| Rimonabant | CB1 (GPCR) | Obesity (Withdrawn) | Central core orienting three aromatic rings for receptor antagonism. |

Mechanistic Case Study: Kinase Inhibition (JAK-STAT Pathway)

Ruxolitinib exemplifies the power of the pyrazole scaffold in oncology. It targets Janus Kinases (JAKs), which are upstream drivers of the STAT (Signal Transducer and Activator of Transcription) pathway.[2][3][4]

Mechanism of Action

Ruxolitinib functions as a Type I ATP-competitive inhibitor. The pyrazole moiety (part of a pyrrolo[2,3-d]pyrimidine system) lodges into the ATP-binding cleft of the JAK protein. By occupying this site, it prevents the phosphorylation of STAT proteins, thereby halting their dimerization and translocation to the nucleus. This downregulation suppresses the transcription of pro-inflammatory cytokines.

Pathway Visualization

The following diagram illustrates the signal transduction cascade intercepted by pyrazole-based inhibitors.

Caption: The JAK-STAT signaling cascade showing the precise intervention point of pyrazole-based ATP-competitive inhibitors.

Synthetic Integrity: Overcoming the Regioselectivity Challenge

One of the most significant hurdles in pyrazole chemistry is regiocontrol . The classic Knorr synthesis (condensation of hydrazine with a 1,3-diketone) often yields a mixture of regioisomers (1,3- vs 1,5-disubstituted pyrazoles) when the diketone is unsymmetrical.[5] Separation of these isomers is difficult due to their similar polarity.

To ensure scientific integrity and reproducibility , modern drug discovery relies on stepwise protocols that lock regiochemistry before cyclization.

Validated Protocol: Regioselective Synthesis via Enaminones

This method is superior to the Knorr synthesis for unsymmetrical targets because the enaminone intermediate directs the hydrazine attack, favoring the 1,3-disubstituted product with high fidelity.

Reagents:

-

Methyl ketone (Substrate)

- -Dimethylformamide dimethyl acetal (DMF-DMA)

-

Aryl hydrazine hydrochloride

-

Ethanol (Solvent)[6]

Step-by-Step Methodology:

-

Enaminone Formation (The Directing Step):

-

Dissolve the methyl ketone (1.0 equiv) in neat DMF-DMA (1.5 equiv).

-

Reflux at 110°C for 3–6 hours.

-

Validation: Monitor via TLC.[5] The disappearance of the ketone and appearance of a more polar spot indicates conversion to the

-unsaturated enaminone. -

Remove excess DMF-DMA under reduced pressure. The crude enaminone is often pure enough for the next step.

-

-

Cyclization (The Ring Closure):

-

Dissolve the crude enaminone in Ethanol (0.5 M concentration).

-

Add the Aryl Hydrazine (1.1 equiv).

-

Reflux for 2–4 hours.

-

Mechanism:[3][4][7][8][9][10][11] The terminal nitrogen of the hydrazine attacks the

-carbon of the enaminone (Michael addition), followed by intramolecular condensation. This steric and electronic bias heavily favors the 1,3-disubstituted pyrazole .

-

-

Purification:

-

Cool the mixture. The product often precipitates.

-

Filter and wash with cold ethanol. If no precipitate forms, remove solvent and recrystallize from EtOH/Water.

-

Synthetic Decision Tree

Use this logic flow to select the correct synthetic route for your target molecule.

Caption: Decision matrix for selecting high-fidelity pyrazole synthesis routes based on target symmetry and substitution.

Emerging Frontiers: Covalent Inhibitors & PROTACs

The field is moving beyond simple occupancy-driven inhibition.

-

Covalent Inhibition: Zanubrutinib (a BTK inhibitor) utilizes a pyrazole-fused system equipped with an acrylamide "warhead."[12] The pyrazole scaffold orients the warhead to form a covalent bond with Cysteine-481 in BTK, ensuring irreversible inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): Pyrazole derivatives are increasingly used as the "warhead" ligand in PROTACs to recruit E3 ligases. Their small footprint allows for efficient linker attachment without disrupting the binding affinity to the target protein.

References

-

Fassihi, A., et al. (2012). "Recent advances in the synthesis of pyrazole derivatives." European Journal of Medicinal Chemistry. Link

-

FDA Label. (2011). "Jakafi (ruxolitinib) tablets, for oral use." U.S. Food and Drug Administration.[13] Link

-

Madden, K. S., et al. (2014). "Synthetic approaches to the pyrazole scaffold in drug discovery." Bioorganic & Medicinal Chemistry. Link

-

Gao, Y., et al. (2020). "Selective inhibition of COX-2 by Celecoxib: A structural perspective." Journal of Structural Biology. Link

-

BenchChem. (2025).[5] "Regioselective Synthesis of Substituted Pyrazoles: Technical Support Guide." BenchChem Technical Resources. Link

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. srrjournals.com [srrjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. news-medical.net [news-medical.net]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

The Strategic Utility of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to the successful development of novel therapeutics. Among these, scaffolds combining fluorine-containing moieties and nitrogen-rich heterocycles have proven exceptionally fruitful. This guide provides an in-depth technical overview of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline, a building block of increasing importance. We will explore its molecular rationale, detail robust synthetic strategies, and demonstrate its application in the generation of bioactive compounds, with a focus on its role in developing potent kinase inhibitors and antimicrobial agents. This document serves as a practical resource for researchers aiming to leverage the unique chemical properties of this scaffold in their drug discovery programs.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline scaffold represents a confluence of two highly valued chemotypes in drug design. The pyrazole ring is recognized as a "privileged" structure, appearing in numerous FDA-approved drugs due to its metabolic stability, synthetic accessibility, and its ability to act as a versatile bioisosteric replacement for other functional groups.[1] It is a key component in a multitude of protein kinase inhibitors, a critical class of anticancer drugs.[2]

Simultaneously, the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a -CF₃ group can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins, and increase membrane permeability.[3] The strategic placement of the -CF₃ group ortho to the aniline nitrogen in this building block also modulates the amine's pKa and conformational preferences, which can be critical for targeted molecular interactions.

This guide will dissect the synthesis and utility of this potent building block, providing the necessary technical details for its incorporation into drug discovery pipelines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is essential for its effective use.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1195655-73-6 | Internal Database |

| Molecular Formula | C₁₀H₈F₃N₃ | PubChem |

| Molecular Weight | 227.19 g/mol | PubChem |

| XLogP3 (Predicted) | 2.1 | PubChem |

| Hydrogen Bond Donors | 1 (Amine N-H) | PubChem |

| Hydrogen Bond Acceptors | 3 (Pyrazole N, Amine N) | PubChem |

| Appearance | Expected to be a solid | Inferred from Analogues |

Note: While a specific CAS number exists, comprehensive, publicly available experimental data for this compound is limited. The data presented is a combination of available database information and predictions.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, ¹H and ¹³C NMR spectra can be reliably predicted based on extensive data from analogous structures.[4] These predictions are invaluable for reaction monitoring and quality control.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the pyrazole and aniline protons. The pyrazole protons would appear as three signals, likely a triplet around δ 6.5 ppm (H4) and two doublets around δ 7.7 and 7.9 ppm (H3, H5). The aniline aromatic protons would appear as a doublet, a singlet-like signal, and a doublet of doublets between δ 7.0-7.6 ppm. The amine (-NH₂) protons would present as a broad singlet around δ 4.0 ppm, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR (101 MHz, CDCl₃): The spectrum would be characterized by 10 distinct carbon signals. The CF₃ carbon would appear as a quartet around δ 124 ppm due to C-F coupling. The pyrazole carbons would resonate at approximately δ 108, 128, and 142 ppm. The remaining signals would correspond to the six carbons of the substituted aniline ring.

-

Mass Spectrometry (ESI+): The expected [M+H]⁺ peak would be at m/z 228.07.

Synthesis of the Core Building Block

The synthesis of N-arylpyrazoles is a well-established field in organic chemistry. For 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline, the most logical and industrially scalable approach is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[5][6] This method provides a direct and high-yielding route to form the crucial C-N bond between the pyrazole and aniline rings.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

This strategy involves the coupling of pyrazole with a readily available halo-aniline precursor, such as 4-bromo-2-(trifluoromethyl)aniline.

Caption: Proposed workflow for the synthesis of the target building block.

Detailed Experimental Protocol (Proposed)

The following is a representative, field-proven protocol for a Buchwald-Hartwig amination, adapted for the synthesis of the title compound.[7]

-

Vessel Preparation: To an oven-dried reaction vessel, add 4-bromo-2-(trifluoromethyl)aniline (1.0 equiv.), 1H-pyrazole (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Catalyst Loading: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and the phosphine ligand (e.g., Xantphos, 0.1 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene (or dioxane) to the vessel to achieve a substrate concentration of approximately 0.1 M.

-

Inerting: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the final product.

Causality Behind Choices:

-

Catalyst System: The combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle, including the challenging reductive elimination step that forms the C-N bond.[5]

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the pyrazole, but it is mild enough to avoid side reactions with the aniline.

-

Solvent: Toluene or dioxane are high-boiling, aprotic solvents that are ideal for this type of cross-coupling chemistry. Degassing is critical to prevent oxidation of the phosphine ligand and deactivation of the catalyst.

Application as a Heterocyclic Building Block

The true value of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline lies in its utility for generating more complex molecules with tailored biological activities. The aniline nitrogen serves as a versatile synthetic handle for a variety of subsequent chemical transformations.

Functionalization via Reductive Amination: Synthesis of Antimicrobial Agents

A powerful demonstration of this building block's utility is in the synthesis of potent antibacterial agents. Research has shown that N-(trifluoromethyl)phenyl substituted pyrazole derivatives are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1]

A common functionalization pathway is the reductive amination of a pyrazole-derived aldehyde. While the cited research synthesizes a different regioisomer, the chemical principle is directly applicable. The aniline moiety of our title compound can be reacted with an aldehyde to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

Sources

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

The Pyrazole Pharmacophore: Synthetic Architecture & Therapeutic Vectors

A Technical Guide for Medicinal Chemists

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural spacer; it is a "privileged scaffold" in modern medicinal chemistry, present in over 40 FDA-approved therapeutics ranging from blockbuster anti-inflammatories (Celecoxib) to precision oncology agents (Ruxolitinib, Asciminib). Its utility stems from its unique electronic duality—acting simultaneously as a hydrogen bond donor (NH) and acceptor (N:)—and its ability to mimic the adenine ring of ATP in kinase pockets.

This guide moves beyond basic reviews to address the critical engineering challenges: controlling regioselectivity during synthesis and optimizing substituent vectors for target selectivity .

Part 1: The Pharmacophore & Physicochemical Logic

Electronic Duality & Tautomerism

The unsubstituted pyrazole exists in dynamic equilibrium between two tautomers (

-

Medicinal Implication: To lock the conformation and improve lipophilicity, the

nitrogen is typically substituted (alkylated or arylated). This "locks" the remaining nitrogen ( -

pKa Profile: Pyrazole is a weak base (

for the conjugate acid). However, electron-withdrawing groups (EWGs) like

The "Adenine Mimic" Hypothesis

In kinase inhibitors, the pyrazole motif frequently serves as a bioisostere for the adenine ring of ATP.

-

Mechanism: The

nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while an exocyclic amine or amide at -

Example: In Ruxolitinib (JAK1/2 inhibitor), the pyrazole ring is fused to a pyrimidine, creating a scaffold that perfectly occupies the ATP-binding cleft.

Part 2: Synthetic Architecture (The Regioselectivity Challenge)

The most persistent challenge in pyrazole chemistry is achieving regioselectivity during the condensation of hydrazines with 1,3-dielectrophiles.

The Problem: The "N-H" Ambiguity

When reacting a monosubstituted hydrazine (

Protocol: Regioselective Synthesis of 1-Aryl-3,5-Disubstituted Pyrazoles

This protocol utilizes a chalcone intermediate to direct nucleophilic attack, offering higher regiocontrol than standard Knorr synthesis.

Objective: Synthesis of 1-phenyl-3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Reagents:

-

4'-Fluoroacetophenone (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Phenylhydrazine (1.2 eq)

-

NaOH (Catalytic)

-

Ethanol (Solvent)

-

Glacial Acetic Acid

Step-by-Step Methodology:

-

Chalcone Formation (Claisen-Schmidt):

-

Dissolve 4'-fluoroacetophenone and benzaldehyde in EtOH.

-

Add 10% NaOH dropwise at 0°C. Stir at RT for 4 hours.

-

Checkpoint: Monitor TLC (Hex/EtOAc 4:1). The intermediate enone (chalcone) will appear as a UV-active spot with lower

than the starting ketone. -

Isolate the chalcone via precipitation or extraction.

-

-

Cyclocondensation:

-

Resuspend the chalcone in glacial acetic acid.

-

Add phenylhydrazine slowly (exothermic).

-

Reflux at 110°C for 6 hours.

-

Mechanistic Insight: The acetic acid acts as a catalyst to promote the initial Michael addition of the hydrazine secondary nitrogen to the

-carbon of the enone, followed by cyclization. This specific sequence favors the 1,3,5-isomer over the 1,3,4-isomer.

-

-

Purification & Validation:

-

Pour reaction mixture into ice water. Filter the precipitate.

-

Recrystallize from EtOH.

-

Self-Validation Step (NOE): To confirm regiochemistry, perform a 1D NOE NMR experiment. Irradiate the

-phenyl ortho-protons. If you observe enhancement of the

-

Synthetic Decision Tree (Visualization)

Figure 1: Synthetic decision tree for selecting the optimal pyrazole formation strategy based on substitution pattern requirements.

Part 3: Therapeutic Vectors & SAR Data[2]

Oncology: Kinase Inhibition

The pyrazole ring is dominant in kinase inhibitors because it can be decorated to access the "selectivity pocket" (back pocket) of the kinase, adjacent to the ATP binding site.

Case Study: Ruxolitinib (Jakafi)

-

Target: JAK1/JAK2.

-

Role of Pyrazole: The pyrazole is fused to a pyrimidine. The pyrazole

forms a critical H-bond with the hinge region (Glu966 in JAK2). -

SAR Insight: The cyclopentyl ring attached to the pyrazole fills the hydrophobic pocket, providing potency, while the nitrile group interacts with the glycine-rich loop.

Inflammation: COX-2 Selectivity

Case Study: Celecoxib (Celebrex)

-

Target: Cyclooxygenase-2 (COX-2).[2]

-

Mechanism: COX-2 has a secondary "side pocket" containing polar residues (Arg513, His90) that is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

-

SAR Insight: The

-phenyl sulfonamide moiety of Celecoxib is bulky and rigid. It cannot fit into the narrow channel of COX-1 but fits perfectly into the larger side pocket of COX-2, binding to Arg513. This steric exclusion is the basis of its gastro-protective profile.

Comparative Data: FDA-Approved Pyrazoles

| Drug Name | Target | Indication | Pyrazole Role | Key SAR Feature |

| Celecoxib | COX-2 | Arthritis / Pain | Scaffold Core | |

| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge Binder | Fused pyrrolo[2,3-d]pyrimidine mimics ATP adenine. |

| Crizotinib | ALK / ROS1 | NSCLC | Scaffold Core | 3-position substitution targets the ATP-binding cleft; |

| Asciminib | BCR-ABL1 | CML | Allosteric Binder | Binds to the myristoyl pocket (allosteric), distinct from the ATP site. |

| Avapritinib | KIT / PDGFRA | GIST | Hinge Binder | Designed to inhibit loop mutants (D816V) resistant to Type I inhibitors. |

Part 4: Mechanism of Action Visualization

The following diagram illustrates the signal transduction pathway inhibition by pyrazole-based JAK inhibitors (e.g., Ruxolitinib).

Figure 2: Mechanism of Action for Pyrazole-based JAK Inhibitors. The inhibitor (Blue) competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and downstream inflammatory gene transcription.

Part 5: Future Outlook

The next generation of pyrazole therapeutics is moving beyond simple orthosteric inhibition:

-

Covalent Inhibitors: Incorporating acrylamide "warheads" onto the pyrazole core to target non-catalytic cysteines (e.g., Bruton's Tyrosine Kinase inhibitors like Pirtobrutinib).

-

Allosteric Modulators: Asciminib represents a paradigm shift, using a pyrazole moiety to bind the myristoyl pocket of BCR-ABL1, avoiding the resistance mutations common in the ATP-binding site.

-

PROTACs: Pyrazoles are increasingly used as the "warhead" ligand in Proteolysis Targeting Chimeras to degrade disease-causing proteins rather than just inhibiting them.

References

-

Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. Link

-

FDA Approved Drug Products. (2024). "Asciminib (Scemblix) Prescribing Information."[3] U.S. Food and Drug Administration. Link

-

Faming, Z., et al. (2013). "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International. Link

-

Mesaoudi, S., et al. (2021). "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Journal of Organic Chemistry. Link

-

Kurup, A., & Garg, R. (2018). "Structural insights into the binding mode of COX-2 selective inhibitors." Current Topics in Medicinal Chemistry. Link

-

Pardanani, A., et al. (2011). "Ruxolitinib: The first FDA-approved JAK inhibitor." Clinical Cancer Research. Link

Sources

Methodological & Application

Application Note: Detailed Protocol for Knorr Pyrazole Synthesis of Aniline Derivatives

Executive Summary

The Knorr pyrazole synthesis is the cornerstone methodology for constructing

This guide addresses the critical challenge of regioselectivity . When reacting mono-substituted hydrazines (like phenylhydrazine) with unsymmetrical 1,3-diketones, two regioisomers (1,3- vs. 1,5-substituted) are possible. This protocol details the mechanistic drivers of this selectivity and provides three distinct experimental procedures ranging from classical methods to modern, regiocontrolled approaches.[1]

Mechanistic Insight & Regioselectivity

To control the outcome, one must understand the competing pathways. The reaction proceeds via a step-wise mechanism rather than a concerted cycloaddition.[1]

The Regioselectivity Paradox

The regiochemical outcome is dictated by the relative nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the dicarbonyl carbons.

-

Hydrazine Nucleophilicity: In aryl hydrazines (

), the terminal nitrogen ( -

Carbonyl Electrophilicity: The initial attack usually occurs at the most electrophilic carbonyl of the 1,3-diketone.

-

Solvent Effects: Protic solvents (EtOH) often yield mixtures due to H-bonding stabilization of intermediates. Fluorinated solvents (TFE, HFIP) or dipolar aprotic solvents can drastically shift selectivity by altering the tautomeric equilibrium of the diketone.

Diagram 1: Mechanistic Pathway & Regiocontrol

Caption: Bifurcation of the Knorr synthesis pathway. Solvent choice and steric bulk dictate whether the 1,3- or 1,5-isomer predominates.

Pre-Protocol: Preparation of Aryl Hydrazines

Note: If starting from a commercial aniline, this precursor step is required before the Knorr reaction.

Reaction: Aniline

-

Diazotization: Dissolve aniline (10 mmol) in concentrated HCl (4 mL) and water (4 mL). Cool to 0–5 °C. Add

(1.1 eq) in water dropwise. Maintain temp < 5 °C. -

Reduction: Add the diazonium solution dropwise to a cold (0 °C) solution of

(2.5 eq) in concentrated HCl. Stir for 1 h. -

Isolation: The aryl hydrazine hydrochloride usually precipitates. Filter and wash with cold ether. Store as the HCl salt (free base is unstable).

Core Protocols

Protocol A: Classical Condensation (Ethanol Reflux)

Best for: Symmetrical diketones or when regioisomeric mixtures are acceptable/separable.

Materials:

-

Aryl Hydrazine Hydrochloride (1.0 eq)

-

1,3-Diketone (1.0–1.1 eq)[2]

-

Ethanol (Absolute, 5–10 mL/mmol)

-

Catalyst: Glacial Acetic Acid (cat.) or HCl

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the Aryl Hydrazine HCl in Ethanol.

-

Addition: Add the 1,3-diketone. If the hydrazine is a free base, add 1–2 drops of glacial acetic acid.

-

Reaction: Heat to reflux (

) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). -

Workup:

-

Purification: Recrystallization from EtOH/Water or Column Chromatography.

Protocol B: Regioselective Synthesis (Fluorinated Solvents)

Best for: Unsymmetrical diketones requiring high regioselectivity (e.g., Celecoxib analogs). Reference Grounding: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) enhance regioselectivity via specific H-bonding networks [1].

Materials:

-

Aryl Hydrazine (free base or HCl salt neutralized in situ)

-

Unsymmetrical 1,3-Diketone[6]

-

Solvent: TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol)

Procedure:

-

Dissolution: Dissolve the 1,3-diketone (1.0 eq) in TFE (0.2 M concentration).

-

Addition: Add the aryl hydrazine (1.1 eq) slowly at room temperature.

-

Reaction: Stir at room temperature for 1–3 hours. (Heating is often unnecessary and may erode selectivity).

-

Workup: Remove the expensive fluorinated solvent via rotary evaporation (recover for reuse).

-

Result: Typically yields the 1,3-substituted isomer with high selectivity (>90:10 ratio).

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation and rapid optimization.

Parameters:

-

Power: Dynamic (maintain temp).

-

Temp:

. -

Time: 5–10 minutes.

Procedure:

-

Combine Aryl Hydrazine HCl (1.0 mmol), 1,3-Diketone (1.0 mmol), and Ethanol (2 mL) in a microwave vial.

-

Add sodium acetate (1.0 mmol) if using HCl salt to buffer acidity.

-

Irradiate at

for 5 minutes. -

Cool and pour into ice water to precipitate the product.

Data & Optimization Guide

Solvent Influence on Regioselectivity (Example Data)

Substrates: Phenylhydrazine + Benzoylacetone

| Solvent | Conditions | Major Isomer | Ratio (1,5 : 1,[7]3) | Yield |

| Ethanol | Reflux, 2h | Mixture | 60 : 40 | 85% |

| Acetic Acid | 1,5-isomer | 80 : 20 | 92% | |

| TFE | RT, 2h | 1,3-isomer | 5 : 95 | 88% |

| Water (Microwave) | Mixture | 55 : 45 | 95% |

Diagram 2: Experimental Workflow & Troubleshooting

Caption: Decision tree for selecting the optimal protocol based on substrate symmetry and desired isomeric outcome.

Troubleshooting & Critical Parameters

-

Regioisomer Identification:

-

NMR: The chemical shift of the pyrazole C4-proton is diagnostic. In 1,5-isomers, the

-aryl ring shields the C4-H (or adjacent groups), often shifting them upfield compared to the 1,3-isomer. NOE (Nuclear Overhauser Effect) experiments are mandatory for definitive assignment [2]. -

19F NMR: If using trifluoromethyl diketones (common in pharma, e.g., Celecoxib),

NMR is a rapid tool for ratio determination.

-

-

Purification of Mixtures:

-

If a mixture is obtained, recrystallization is often superior to chromatography. 1,5-isomers typically pack differently than 1,3-isomers.

-

Tip: Try recrystallizing from heptane/ethyl acetate mixtures.

-

-

Safety:

-

Hydrazines: Phenylhydrazine is a suspected carcinogen and skin sensitizer. Handle in a fume hood.

-

Peroxides: Ethers used in workup must be peroxide-free.

-

References

-

Gosselin, F., et al. (2006).[8] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270.

-

Organic Syntheses. (1951). "3,5-Dimethylpyrazole."[9][10] Org.[1][7][10][11][12][13] Synth. 31, 43.

-

Reddy, P. P., et al. (2008). "An Improved and Scalable Process for Celecoxib." Organic Process Research & Development.

-

BenchChem. "Regioselectivity issues in the synthesis of substituted pyrazoles."

Sources

- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

- 8. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 9. Wiley, R.H. and Hexner, P.E. (1951) 3,5-Dimethylpyrazole. Organic Syntheses, 31, 43. - References - Scientific Research Publishing [scirp.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Engineering of Trifluoromethylated Pyrazoles

A Regioselective One-Pot Protocol for Drug Discovery

Executive Summary

The incorporation of a trifluoromethyl (

This Application Note details a robust one-pot cyclocondensation protocol that allows researchers to switch regioselectivity based on reaction conditions and substrate choice. We provide a validated workflow for synthesizing 1-aryl-3-(trifluoromethyl)pyrazoles and their 5-trifluoromethyl congeners, complete with mechanistic insights and troubleshooting guides.

Scientific Foundation: The Fluorine Effect & Regiocontrol

2.1 Why Trifluoromethyl Pyrazoles?

The

-

Metabolic Shielding: The strong C–F bond (

) blocks oxidative metabolism (e.g., P450 hydroxylation) at the site of substitution. -

Lipophilicity: Increases

, facilitating membrane permeability. -

Electronic Modulation: The strong electron-withdrawing nature (

effect) lowers the

2.2 Mechanistic Insight: The Regioselectivity Paradox

The core challenge in reacting a hydrazine (

-

Pathway A (Kinetic): The more nucleophilic terminal nitrogen (

) of the hydrazine attacks the most electrophilic carbonyl carbon (adjacent to the -

Pathway B (Thermodynamic/Steric): If the hydrazine is bulky or the reaction is acid-catalyzed, attack may occur at the less hindered carbon (distal to

), leading to the 5-trifluoromethyl pyrazole .

The protocol below utilizes 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones as versatile precursors, which offer superior regiocontrol compared to standard

Figure 1: Divergent mechanistic pathways controlled by reaction conditions. Blue path favors 3-CF3; Red path favors 5-CF3.

Primary Protocol: One-Pot Synthesis of 1-Aryl-3-(Trifluoromethyl)pyrazoles[3]

This protocol describes the synthesis of a Celecoxib analog precursor. It is optimized for scalability and minimizes the formation of the unwanted 5-CF3 regioisomer.

Target Molecule: 1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazole Scale: 10 mmol

3.1 Materials & Reagents

| Reagent | Equiv. | Amount | Role |

| 4-Methoxy-4-(p-tolyl)-1,1,1-trifluorobut-3-en-2-one | 1.0 | 2.44 g | Dielectrophile Precursor |

| 4-Hydrazinobenzenesulfonamide HCl | 1.1 | 2.46 g | Nucleophile |

| Ethanol (Absolute) | Solvent | 40 mL | Solvent |

| Triethylamine (Et3N) | 1.2 | 1.67 mL | Base (HCl scavenger) |

| Trifluoroacetic Acid (TFA) | 0.1 | (Cat.) | Optional (See Optimization) |

3.2 Step-by-Step Methodology

-

Precursor Preparation (In Situ Option):

-

Note: If the enone is not commercially available, generate it by reacting 4'-methylacetophenone with trifluoroacetic anhydride (TFAA) and ethyl vinyl ether in pyridine/DCM. For this protocol, we assume the isolated enone is used.

-

-

Reaction Assembly:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the enone (2.44 g) in Ethanol (30 mL).

-

Cool the solution to 0°C using an ice bath. Reason: Low temperature favors the kinetic nucleophilic attack on the carbonyl carbon (Pathway A).

-

-

Hydrazine Addition:

-

Dissolve 4-hydrazinobenzenesulfonamide HCl in the remaining Ethanol (10 mL) containing Et3N .

-

Add this solution dropwise to the enone solution over 15 minutes.

-

Observation: Solution typically turns from pale yellow to deep orange.

-

-

Cyclization:

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the enone (

) and appearance of the pyrazoline intermediate. -

Reflux: Heat the mixture to reflux (78°C) for 4 hours to drive dehydration and aromatization.

-

-

Workup & Purification:

-

Cool to RT. The product often precipitates directly.

-

If precipitated: Filter and wash with cold EtOH/Water (1:1).

-

If soluble: Evaporate solvent under reduced pressure. Redissolve in EtOAc (50 mL), wash with water (

) and Brine ( -

Recrystallization: Recrystallize from hot Ethanol/Water to obtain white needles.

-

-

Validation:

-

NMR: Expect a singlet around

-

NMR: Expect a singlet around

Optimization & Troubleshooting Guide

The following table addresses common failure modes based on field experience.

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete dehydration of the intermediate pyrazoline. | Increase reflux time or add a catalytic amount of acid (p-TsOH or TFA) during the reflux step. |

| Wrong Regioisomer (5-CF3) | Reaction temperature too high during initial addition; Michael addition occurred. | Ensure hydrazine addition is performed at 0°C or -10°C . Use a non-protic solvent (e.g., THF) to discourage Michael addition. |

| "Oiling Out" | Product is too soluble in EtOH. | Switch solvent system to TFE (Trifluoroethanol) or add water dropwise to the hot ethanolic solution until turbidity appears, then cool slowly. |

| Dark Tarry Impurities | Polymerization of the enone precursor. | Ensure the enone is freshly prepared or stored at -20°C. Perform the reaction under Nitrogen atmosphere. |

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis workflow.

Figure 2: Operational workflow for the synthesis of 1-aryl-3-(trifluoromethyl)pyrazoles.

Safety & Handling (E-E-A-T)

-

Hydrazines: Aryl hydrazines are suspected carcinogens and toxic by skin absorption. Always handle in a fume hood with double nitrile gloves.

-

Trifluoro-enones: These are potent lachrymators and skin irritants.

-

Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if your facility requires specific incineration protocols for halogenated waste.

References

-

Regioselectivity Mechanisms

-

Fustero, S., et al. "Fluorine in Medicinal Chemistry: A Review of Anti-Inflammatory, Antiviral, and Antibacterial Activities." Chemical Reviews, 2012.[3]

-

-

Synthesis Protocols

-

Bonacorso, H. G., et al. "Regiospecific One-pot Synthesis of New Trifluoromethyl Substituted Heteroaryl Pyrazolyl Ketones." J. Heterocyclic Chem., 2005.[4]

-

-

Celecoxib Analogs

-

Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997.

-

-

Green Chemistry Approaches

-

Kantam, M. L., et al. "Green Synthesis of Pyrazoles: Recent Developments." Thieme Connect, 2016.

-

-

Advanced Regiocontrol

-

Ichikawa, J., et al. "Regiocontrolled Syntheses of 3- or 5-Fluorinated Pyrazoles from 2,2-Difluorovinyl Ketones."[3] The Journal of Organic Chemistry, 2012.

-

Sources

using 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline in palladium-catalyzed cross-coupling

Executive Summary & Substrate Profile

This guide details the strategic handling of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline (referred to herein as Substrate-A ) in Palladium-catalyzed cross-coupling reactions.

Substrate-A presents a "perfect storm" of challenges for standard Buchwald-Hartwig amination conditions:

-

Electronic Deactivation: The ortho-

group and the para-pyrazole moiety are both electron-withdrawing. This dramatically lowers the nucleophilicity of the aniline nitrogen ( -

Steric Hindrance: The ortho-

group creates significant steric bulk around the amine, impeding the coordination of the nitrogen to the Palladium(II) center. -

Catalyst Poisoning Risk: The

-nitrogen of the pyrazole ring possesses an accessible lone pair that can competitively bind to the metal center, potentially forming inactive off-cycle species.

Successful coupling requires a ligand system capable of facilitating oxidative addition while being bulky enough to prevent pyrazole coordination and force reductive elimination.

Critical Parameter Optimization

To overcome the low nucleophilicity, the catalytic cycle must be engineered to favor amine binding and deprotonation .

Ligand Selection Matrix

| Ligand Class | Recommendation | Rationale |

| BrettPhos / tBuBrettPhos | Primary Choice | The bulk prevents pyrazole coordination; the electron-rich nature accelerates oxidative addition. Excellent for weak nucleophiles. |

| RuPhos | Secondary Choice | Highly effective for sterically hindered secondary amines, but also robust for hindered primary anilines. |

| Xantphos | Tertiary Choice | Bidentate bite angle can stabilize the catalyst but often fails with extremely electron-deficient anilines due to slow reductive elimination. |

Base & Solvent Strategy

-

Base: Weak bases (

) are often insufficient for rapid turnover. NaOtBu (Sodium tert-butoxide) or LHMDS are preferred to drive the deprotonation of the acidic amine proton. -

Solvent: 1,4-Dioxane or Toluene (anhydrous). Protic solvents (tBuOH) can sometimes assist proton transfer but are generally avoided with highly hydrolytically unstable electrophiles.

Mechanistic Visualization

The following diagram illustrates the specific bottleneck (Step III) introduced by the ortho-

Figure 1: Catalytic cycle highlighting the steric bottleneck at amine coordination and the risk of off-cycle catalyst resting states caused by the pyrazole moiety.

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (C-N Bond Formation)

Use this protocol to couple Substrate-A with an Aryl Bromide or Chloride.

Reagents:

-

Amine: 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline (1.0 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv) [Use 1.2 equiv if Aryl Chloride]

-

Catalyst: BrettPhos Pd G3 (or G4) Precatalyst (2–5 mol%)

-

Alternative:

(2 mol%) + BrettPhos (4-6 mol%)

-

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Pd-Precatalyst, Substrate-A, and NaOtBu.

-

Note: If the Aryl Bromide is a solid, add it now. If liquid, add via syringe later.

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane. Sparge with Nitrogen for 5 minutes if not using a glovebox.

-

Activation: Seal the vial with a Teflon-lined crimp cap.

-

Reaction: Heat the block to 100°C for 12–16 hours with vigorous stirring (1000 rpm).

-

Why? High temperature is required to reverse potential pyrazole coordination and overcome the steric barrier of the

group.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and inorganic salts.

-

Purification: Concentrate the filtrate. Purify via Flash Chromatography (Hexanes/EtOAc gradient).

System Suitability Test (SST): Before committing valuable intermediate, run a pilot reaction using 4-bromotoluene . If conversion is <50% after 2 hours at 100°C, the catalyst is inactive or the solvent is wet.

Protocol B: Sandmeyer Iodination (Reverse Strategy)

Use this protocol if C-N coupling fails. This converts Substrate-A into an Aryl Iodide, allowing it to be used as the electrophile in Suzuki or Sonogashira couplings.

Reagents:

-

Substrate-A: 1.0 equiv

-

Reagent:

(1.2 equiv) + KI (2.5 equiv) -

Acid: p-TsOH (3.0 equiv) or aqueous HCl

-

Solvent: MeCN /

(1:1)

Step-by-Step Procedure:

-

Slurry: Suspend Substrate-A in MeCN/

at 0°C. -

Acidification: Add p-TsOH slowly. The amine may partially dissolve.

-

Diazotization: Add a solution of

in water dropwise at 0°C. Stir for 20 minutes. The solution should turn clear/yellow. -

Iodination: Add a solution of KI in water dropwise. Expect gas evolution (

) and formation of a dark iodine color. -

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color changes from dark purple to yellow/clear). -

Extraction: Extract with DCM. The product is the 4-iodo-1-(1H-pyrazol-1-yl)-2-(trifluoromethyl)benzene.

Troubleshooting & Optimization Workflow

Use the following logic tree to diagnose low yields.

Figure 2: Decision tree for troubleshooting reaction failures.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2, 57-68. Link

-

Fors, B. P., & Buchwald, S. L. (2010). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Discusses electronic effects of deactivated systems). Link

-

Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, 4, 916-920. Link

experimental procedure for Buchwald-Hartwig amination with aniline derivatives

Abstract & Strategic Overview

The Buchwald-Hartwig amination is the gold standard for constructing C(sp²)–N bonds. However, utilizing aniline derivatives as nucleophiles presents distinct challenges compared to aliphatic amines. Anilines are significantly less nucleophilic (

This guide moves beyond generic "cookbook" chemistry. It provides a mechanistically grounded workflow designed to maximize conversion for electronically and sterically diverse anilines, prioritizing the use of Palladacycle Precatalysts (e.g., BrettPhos Pd G4) to ensure rapid, reliable active species generation.

Mechanistic Insight: The Aniline Challenge

Success requires manipulating the catalytic cycle to favor reductive elimination over competitive pathways.

The Catalytic Cycle (Visualization)

The following diagram illustrates the standard cycle, highlighting the critical "Deprotonation/Coordination" bottleneck specific to anilines.

Caption: The Pd(0)/Pd(II) catalytic cycle. For anilines, the step from Coordination to Deprotonation is critical; slow deprotonation favors β-hydride elimination.

Critical Parameters & Decision Matrix

Do not guess conditions. Use this matrix to select the optimal system based on your specific aniline and electrophile.

Ligand Selection (The "Engine")

The ligand dictates the steric environment and electron density at the Pd center.

| Aniline Type | Recommended Ligand | Rationale |

| Primary Aniline (Standard) | BrettPhos | Excellent balance of sterics/electronics; promotes reductive elimination. |

| Electron-Poor Aniline | BrettPhos or tBuBrettPhos | High activity required to overcome poor nucleophilicity. |

| Sterically Hindered Aniline | tBuXPhos or JackiePhos | Extreme bulk prevents bis-ligation and forces mono-ligated active species. |

| Secondary Aniline (N-Alkyl) | RuPhos | Specifically designed to prevent |

| Secondary Aniline (Diaryl) | tBuXPhos | Accommodates the extreme steric bulk of two aryl rings. |

Base Selection (The "Activator")

| Base | Compatibility Note | |

| NaOtBu | ~17 | Standard. Best for non-sensitive substrates. Fast reaction rates. |

| LiHMDS | ~26 | High Tolerance. Use for substrates with base-sensitive groups (esters, nitriles, ketones). |

| Cs₂CO₃ | ~10 | Mild. Use for highly sensitive substrates, but requires higher temperatures/longer times. |

| K₃PO₄ | ~12 | Alternative. Good for substrates with moderate sensitivity; often used with water (surfactant conditions). |

Experimental Protocol

Method A: The Modern Precatalyst Approach (Recommended)

Use this method for highest reproducibility and air-stability during setup.

Reagents:

-

Aryl Halide (1.0 equiv) : 1.0 mmol[1]

-

Aniline Derivative (1.2 equiv) : 1.2 mmol

-

Catalyst : BrettPhos Pd G4 (1–2 mol%)

-

Note: G4 precatalysts activate rapidly at room temperature upon base exposure.

-

-

Base : NaOtBu (1.4 equiv)[1]

-

Solvent : Anhydrous 1,4-Dioxane or Toluene (Concentration: 0.2 M)

Step-by-Step Procedure:

-

Vessel Prep: Oven-dry a 10 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon/Nitrogen.

-

Solids Addition: Charge the vial with the Aryl Halide (if solid), Aniline (if solid), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G4 (typically 10-20 mg).

-

Critical: Do not crush the catalyst; add it last to sit on top of the mixture.

-

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 30s -> Argon).

-

Liquids Addition:

-

Add anhydrous solvent (5 mL).

-

If Aryl Halide/Aniline are liquids, add them now via syringe.

-

-

Reaction: Place in a pre-heated heating block at 80–100 °C . Stir vigorously (1000 RPM).

-

Workup: Cool to RT. Dilute with EtOAc (10 mL) and water (10 mL). Filter through a small pad of Celite to remove Pd black.[3] Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]

Method B: Traditional In-Situ Generation

Use if precatalysts are unavailable.

Catalyst System:

-

Pd Source: Pd₂(dba)₃ (1 mol% = 2 mol% Pd) or Pd(OAc)₂ (2 mol%)

-

Ligand: BrettPhos (2.4 mol%) (Ligand:Pd ratio > 1:1 is crucial)

Modification to Step 2:

-

Add Pd source and Ligand to the vial first.

-

Crucial Step: If using Pd(OAc)₂, you must allow the catalyst and ligand to stir in the solvent at 60-80°C for 5-10 minutes before adding the aryl halide/amine to ensure active catalyst formation (reduction of Pd(II) to Pd(0)).

Troubleshooting & Optimization Logic

If the reaction fails, use this logic flow to diagnose the failure mode.

Caption: Diagnostic logic for troubleshooting Buchwald-Hartwig failures.

Common Failure Modes for Anilines:

-

Inhibition by Heterocycles: If the aryl halide contains a pyridine/imidazole, it can bind Pd. Solution: Use higher catalyst loading or a ligand with stronger binding (e.g., tBuXPhos).

-

Protodehalogenation: The aryl halide is reduced to Ar-H. Solution: The amine is not binding fast enough. Increase amine equivalents or switch to a more electron-rich ligand (e.g., RuPhos).

Safety & Handling

-

Palladium: Heavy metal. All waste must be segregated into heavy metal waste streams.

-